Enhanced Lipophilicity Compared to Core and Methyl Analogs
The target compound exhibits significantly higher calculated lipophilicity (XLogP) than its closest analogs, a key factor influencing membrane permeability and non-specific binding in biological assays. Its XLogP of 2.7 represents a 0.4 log unit increase over the parent cyclooctene oxide and a 0.2 log unit increase over the 1-methyl derivative . This difference is quantitatively meaningful for structure-activity relationship (SAR) optimization in drug discovery.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 9-Oxabicyclo[6.1.0]nonane (XLogP 2.3); 1-Methyl-9-oxabicyclo[6.1.0]nonane (XLogP 2.5) |
| Quantified Difference | +0.4 and +0.2 log units, respectively |
| Conditions | In silico prediction using atom-based method; values from authoritative chemical database |
Why This Matters
In drug discovery, a 0.4 log unit increase in XLogP can significantly impact a compound's distribution coefficient and membrane transit, allowing for the fine-tuning of pharmacokinetic properties without altering the core scaffold.
